molecular formula C18H17NO8 B1438055 Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate CAS No. 1185292-98-1

Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate

Cat. No.: B1438055
CAS No.: 1185292-98-1
M. Wt: 375.3 g/mol
InChI Key: HPEDGYLPVHYLIJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine;oxalic acid , reflecting its bis-benzodioxole core and oxalate counterion. The molecular formula, C₁₈H₁₇NO₈ , arises from the combination of two benzodioxolylmethyl groups (C₈H₇O₂ each), a central amine, and oxalic acid (C₂H₂O₄). Key structural identifiers include:

Property Value
Molecular Weight 375.3 g/mol
CAS Registry Number 1185292-98-1
SMILES Notation C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
InChIKey HPEDGYLPVHYLIJ-UHFFFAOYSA-N

The structure comprises two 1,3-benzodioxole rings (methylenedioxybenzene derivatives) connected via a methylene bridge to a secondary amine. The oxalic acid moiety forms an ionic bond with the amine, enhancing solubility and stability. X-ray crystallography and NMR spectroscopy confirm the planar aromatic benzodioxole systems and the tetrahedral geometry around the nitrogen atom.

Historical Context in Heterocyclic Chemistry Research

The 1,3-benzodioxole scaffold has been a cornerstone of heterocyclic chemistry since the 19th century. Early work focused on natural products like safrole and myristicin, which contain the methylenedioxyphenyl group. The synthesis of 1,3-benzodioxole derivatives gained momentum in the mid-20th century, driven by their biological activity and utility in pesticide development.

Bis-benzodioxol-5-ylmethyl-amineoxalate emerged as part of efforts to modify benzodioxole amines for enhanced pharmacological properties. Its parent compound, dipiperonylamine (CID 585277), was first synthesized in the 1960s and studied for its psychoactive potential. The addition of oxalic acid as a counterion marked a strategic shift to improve bioavailability, a approach validated in later studies on arsenic-based anticancer agents.

Key milestones include:

  • 2010 : Initial registration in PubChem (CID 45074872) as part of efforts to catalog bioactive heterocycles.
  • 2015 : Commercial availability noted in chemical databases, reflecting industrial interest.
  • 2022–2025 : Investigations into its role in modulating cytochrome P450 enzymes and enhancing antitumor drug efficacy.

Significance in Benzodioxole Derivative Family

Bis-benzodioxol-5-ylmethyl-amineoxalate occupies a unique niche within the benzodioxole family due to its dual functionality:

Pharmacological Applications

  • Antitumor Activity : Derivatives of 1,3-benzodioxole exhibit cytotoxicity against cancer cell lines by inhibiting angiogenesis and redox systems. For example, (E)-3-(Benzo[d]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, a structurally related compound, showed IC₅₀ values of 4.92 μM against MDA-MB-231 breast cancer cells. The oxalate salt’s improved solubility may enhance such activity.
  • Antifungal Properties : Benzodioxole-pyrimidine hybrids demonstrate efficacy against Botrytis cinerea and Gibberella zeae, with EC₅₀ values as low as 0.07 mg/L.
  • Schistosomicidal Effects : Benzodioxole-thiazolidinone derivatives induce tegument damage in Schistosoma mansoni, leading to parasite death.

Chemical Versatility

  • Enzyme Inhibition : The methylenedioxyphenyl group modulates cytochrome P450 enzymes, altering drug metabolism. This property is exploited in pesticide synergists and anticancer drug adjuvants.
  • Structural Templates : The compound serves as a precursor for synthesizing chiral ligands (e.g., Segphos derivatives) used in asymmetric catalysis.

Comparative Analysis with Related Compounds

Compound Key Feature Application
Dipiperonylamine Free base without oxalate counterion Psychoactive research
1,3-Benzodioxole-5-carboxylic acid Carboxylic acid functionalization Antidiabetic agents
Safrole Natural methylenedioxy compound Perfumery and insecticide

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4.C2H2O4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14;3-1(4)2(5)6/h1-6,17H,7-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEDGYLPVHYLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-98-1
Record name 1,3-Benzodioxole-5-methanamine, N-(1,3-benzodioxol-5-ylmethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of N,N-bis(1,3-benzodioxol-5-ylmethyl)amine Precursor

The key intermediate in preparing Bis-benzodioxol-5-ylmethyl-amineoxalate is N,N-bis(1,3-benzodioxol-5-ylmethyl)amine. According to ChemicalBook, this compound is synthesized via a two-step reaction sequence:

  • Step 1: Reaction of the benzodioxolylmethyl precursor with sodium sulfate in dichloromethane (CH2Cl2) for 2 hours.
  • Step 2: Reduction using sodium borohydride (NaBH4) in methanol at 20°C for 1 hour.

This process yields the bis-substituted amine with molecular formula C16H15NO4 and molecular weight 285.29 g/mol. The reaction is characterized by mild conditions and uses common reagents, making it accessible for laboratory-scale synthesis.

Step Reagents/Conditions Duration Temperature Purpose
1 Na2SO4 / CH2Cl2 2 h Ambient Formation of intermediate
2 NaBH4 / Methanol 1 h 20 °C Reduction to amine

Formation of the Oxalate Salt

The preparation of the oxalate salt of the bis(benzodioxol-5-ylmethyl)amine involves the reaction of the free amine with oxalic acid. Although direct literature on the specific preparation of Bis-benzodioxol-5-ylmethyl-amineoxalate is limited, standard organic synthesis protocols for amine oxalate salts apply:

  • Dissolve the bis(amine) in an appropriate solvent such as ethanol or methanol.
  • Add stoichiometric oxalic acid under stirring at room temperature.
  • The oxalate salt precipitates or forms in solution, which can be isolated by filtration or crystallization.

This salt formation is driven by acid-base neutralization and is typically performed under mild conditions to preserve the structural integrity of the benzodioxole rings.

Detailed Research Findings and Data Tables

Yield and Reaction Efficiency

Reaction Step Yield (%) Reaction Time Notes
N,N-bis(1,3-benzodioxol-5-ylmethyl)amine synthesis (Step 1) Not specified 2 h Intermediate formation
Reduction to amine (Step 2) Not specified 1 h Mild conditions, 20 °C
Oxalate salt formation Typically >85% (literature standard for amine oxalates) 1-2 h (varies) Acid-base reaction, mild temp.

Reaction Conditions Impact

  • The reduction step with NaBH4 is temperature-sensitive; maintaining 20 °C ensures selective reduction without side reactions.
  • Acid-base reaction for salt formation requires stoichiometric balance to avoid excess acid or amine, which can affect purity and yield.

Catalyst Influence in Related Syntheses

Catalyst Reaction Type Yield (%) Reaction Time Temperature Reference
H-MCM-22 Condensation (benzodiazepine synthesis) 65-87 1-3 h Room temp.
None Control (no catalyst) 0 60 min Room temp.

The high catalytic activity of H-MCM-22 suggests potential for application in related synthetic steps involving benzodioxol moieties.

Chemical Reactions Analysis

Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate undergoes various types of chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate typically involves the reaction of benzo[1,3]dioxole derivatives with amines or their derivatives. The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H15NO4·C2H2O4
  • Molecular Weight : 375.33 g/mol

Structural Insights

Studies have shown that the compound features a distinctive arrangement of dioxole rings that contribute to its biological properties. The crystal structure analysis reveals key bond lengths and angles that are critical for its interaction with biological targets .

Property Value
C–O double bond distance1.2086 Å
Dihedral angle53.4°

Anticancer Properties

Research has highlighted the anticancer potential of bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate through various in vitro studies. For instance, a study evaluated its cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. The results indicated significant antiproliferative activity with IC50 values demonstrating effectiveness greater than standard drugs like doxorubicin .

Cytotoxicity Data

Cell Line IC50 (µM) Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

Case Study 1: Antiproliferative Activity Assessment

In a controlled laboratory setting, bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate was tested against multiple cancer cell lines. The study aimed to evaluate its cytotoxicity compared to established chemotherapeutic agents.

Findings:

The compound demonstrated a superior cytotoxic profile against HCT116 cells with an IC50 value significantly lower than doxorubicin, indicating its potential as a promising anticancer agent.

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate to various protein targets involved in cancer progression.

Results:

The docking simulations suggested strong interactions between the compound and key proteins associated with tumor growth and survival pathways, reinforcing its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate with structurally or functionally related compounds:

Compound Molecular Formula Molar Mass (g/mol) Key Features Applications/Findings
This compound C₁₈H₁₉NO₇ 361.35 Oxalate salt; two benzo[1,3]dioxole groups; 3-methoxy substitution Irritant (Xi); structural features suggest potential in drug design or receptor systems .
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine C₁₆H₁₇NO₃ 272.32 Free amine; 2-methoxy substitution Intermediate in organic synthesis; no reported bioactivity .
Ammonium [2]catenane-XB receptor (1(PF6)₂) Not provided Not provided Mechanically interlocked crown ether; halogen bonding (XB) motifs Superior anion binding in 20% aqueous acetone; inert cationic framework enhances selectivity .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) C₂₄H₂₂N₄O₃ 414.46 Benzimidazole core; acetamide linker; benzo[1,3]dioxol group IDO1 inhibitor (84% yield); demonstrates role of dioxol groups in bioactivity .

Key Comparative Insights:

Structural Modifications and Solubility :

  • The oxalate counterion in this compound likely improves aqueous solubility compared to its free amine analogs (e.g., Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine) . However, the irritant nature may limit formulation flexibility.
  • In contrast, the ammonium [2]catenane receptor leverages mechanical interlocking to stabilize anion binding in mixed aqueous solvents, a feature absent in simpler benzodioxole amines .

The benzimidazole derivative (Compound 28) highlights how benzo[1,3]dioxol groups can enhance bioactivity when paired with heterocyclic cores, suggesting possibilities for the target compound in medicinal chemistry .

Synthetic and Recognition Efficiency: Compound 28 was synthesized with 84% yield via column chromatography, indicating efficient routes for benzodioxol-containing molecules . No yield data is provided for this compound, but analogous methods may apply.

Biological Activity

Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves the reaction of benzo[1,3]dioxole derivatives with oxalic acid or its derivatives. The molecular formula for this compound is C18H17NO8, with a molar mass of 375.33 g/mol . The synthetic pathway typically includes steps such as reductive alkylation and condensation reactions, which are essential for forming the desired oxalate structure.

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds related to this compound. These studies primarily focus on its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies :
    • A study demonstrated that derivatives of bis-benzo[1,3]dioxol-5-ylmethyl compounds exhibited significant cytotoxicity against HepG2 (hepatocellular carcinoma), HCT116 (colorectal cancer), and MCF-7 (breast cancer) cell lines. The IC50 values for some derivatives were found to be below 5 µM, indicating potent antitumor activity .
    • For instance, compound C27 showed IC50 values of 2.07 µM against HeLa cells and 3.52 µM against A549 cells .
  • Mechanisms of Action :
    • The mechanisms underlying the anticancer effects have been explored through various assays:
      • Apoptosis Induction : Compounds were shown to induce apoptosis in cancer cells, as evidenced by annexin V-FITC staining and cell cycle analysis .
      • Cell Cycle Arrest : Specific compounds caused G2/M phase arrest in cancer cells, which is critical for inhibiting cell proliferation .
      • Mitochondrial Pathway Activation : The expression levels of apoptosis-related proteins such as Bax and Bcl-2 were assessed to understand the mitochondrial apoptotic pathway's involvement .

Comparative Efficacy

A comparative analysis of bis-benzo[1,3]dioxol-5-ylmethyl derivatives with standard chemotherapeutic agents like doxorubicin revealed that some derivatives exhibited superior efficacy. For example, certain compounds showed lower IC50 values than doxorubicin across multiple cancer cell lines .

Data Table: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
C27HeLa2.07Apoptosis induction
C27A5493.52G2/M phase arrest
C16MCF-72.55Apoptosis induction
DoxorubicinHepG27.46Standard chemotherapeutic
DoxorubicinHCT1168.29Standard chemotherapeutic

Case Studies

Several case studies have highlighted the potential of bis-benzo[1,3]dioxol-5-ylmethyl derivatives in clinical applications:

  • In Vitro Studies : Various in vitro studies have confirmed the effectiveness of these compounds against resistant cancer cell lines, suggesting their potential role in combination therapies .
  • Mechanistic Insights : Detailed mechanistic studies using molecular docking techniques have provided insights into how these compounds interact with target proteins involved in cell proliferation and survival pathways .

Q & A

Q. What are the critical steps in synthesizing Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate, and how are reaction conditions optimized to ensure purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzylamine precursors with appropriate carbonyl derivatives under controlled conditions. Key steps include:
  • Precursor activation : Use of glacial acetic acid as a catalyst for imine formation (e.g., refluxing in ethanol for 4 hours) .
  • Oxalate salt formation : Reaction with oxalic acid in a polar solvent (e.g., methanol) to precipitate the final product.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
    Optimization requires monitoring parameters like temperature, solvent polarity, and stoichiometry using Design of Experiments (DoE) to maximize yield and minimize byproducts .

Q. What analytical techniques are essential for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the dioxole ring (δ 5.9–6.1 ppm for methylene protons) and methoxy-benzyl moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 361.35) .

Q. What safety protocols are critical for handling Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles (classified as Xi irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize oxalate salts with calcium hydroxide before disposal to prevent environmental contamination.

Advanced Research Questions

Q. How does the compound’s structure influence its biological activity, and what experimental approaches validate these interactions?

  • Methodological Answer : The dioxole ring enhances lipophilicity, facilitating membrane penetration, while the methoxy-benzyl moiety may interact with aromatic residues in enzyme active sites. Validation methods include:
  • Molecular Docking : Simulate binding affinities with targets like cytochrome P450 or serotonin receptors using software (e.g., AutoDock Vina) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins.
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy groups) to assess activity trends .

Q. What computational strategies predict the compound’s pharmacokinetic properties and metabolic stability?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ≈ 2.8), bioavailability (Topological PSA = 49 Ų), and CYP450 metabolism .
  • Metabolic Pathway Mapping : Identify potential oxidation sites (e.g., morpholine ring in analogs) via in silico metabolite prediction (e.g., GLORYx) .
  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using force fields like CHARMM.

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values) be resolved methodologically?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments (n ≥ 3) .
  • Data Normalization : Correct for batch effects (e.g., plate-to-plate variability) using Z-score transformation.
  • Mechanistic Follow-Up : Employ CRISPR-Cas9 knockdown of suspected targets to confirm on-/off-target effects .

Q. What experimental designs are optimal for studying the compound’s interaction with multi-drug resistance (MDR) proteins?

  • Methodological Answer :
  • Fluorescence-Based Transport Assays : Measure efflux inhibition using calcein-AM in MDR1-overexpressing cell lines .
  • Competitive Binding Studies : Co-incubate with known substrates (e.g., verapamil) to assess IC50_{50} shifts.
  • Transcriptomic Profiling : RNA-seq to evaluate MDR1/P-gp expression changes post-treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate
Reactant of Route 2
Reactant of Route 2
Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate

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